1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of fluorine atoms, which are known to enhance the biological activity and stability of organic molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules with high yields.
Industrial production methods may involve optimizing reaction conditions to ensure scalability and cost-effectiveness. This includes controlling temperature, pressure, and the concentration of reactants to maximize the yield and purity of the final product.
Chemical Reactions Analysis
1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under specific conditions.
These reactions often require specific reagents and conditions to proceed efficiently, and the major products formed depend on the nature of the reactants and the reaction conditions.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a potent molecule in biochemical studies .
Comparison with Similar Compounds
Compared to other dihydropyridine derivatives, 1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide stands out due to its unique fluorinated structure. Similar compounds include:
- 1-[(3-chlorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide
- 1-[(3-bromophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide
These compounds share a similar core structure but differ in the substituents attached to the phenyl rings. The presence of different halogens (fluorine, chlorine, bromine) can significantly impact their chemical properties and biological activities .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O2/c21-15-5-3-4-13(10-15)11-26-12-14(8-9-18(26)27)19(28)25-17-7-2-1-6-16(17)20(22,23)24/h1-10,12H,11H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFYUCXRDGHORY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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